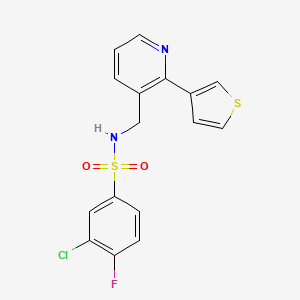

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O2S2/c17-14-8-13(3-4-15(14)18)24(21,22)20-9-11-2-1-6-19-16(11)12-5-7-23-10-12/h1-8,10,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMUBSWFZYKFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for developing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamides and heterocyclic derivatives, as outlined below:

Structural Analogues

Key Comparative Insights

Halogenation Effects: The target compound’s 3-Cl/4-F combination balances moderate electron withdrawal and lipophilicity. In contrast, the CF₃ group in offers stronger electron withdrawal but higher hydrophobicity (logP +1.1 vs. Cl/F) .

N-Substituent Diversity :

- The pyridine-thiophene hybrid in the target compound may enhance π-π interactions in enzyme binding pockets vs. simpler substituents (e.g., furan/thiophene in ).

- Dual N-substituents in introduce conformational flexibility but may sterically hinder target engagement .

Biological Activity :

Biological Activity

3-Chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzenesulfonamide core and various substituents, suggests diverse biological activities, particularly as an enzyme inhibitor. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is . The compound features:

- A benzenesulfonamide moiety,

- A chloro group at the 3-position,

- A fluoro group at the 4-position,

- A pyridine ring substituted with a thiophene .

This unique combination contributes to its physicochemical properties and biological activities.

The primary mechanism of action for 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, particularly carbonic anhydrases . These enzymes play critical roles in physiological processes such as respiration and acid-base balance. Inhibition can lead to therapeutic effects including:

- Anticancer activity ,

- Antibacterial properties .

The binding of the compound to the active site of carbonic anhydrases disrupts their function, influencing various biological pathways relevant to disease states .

Anticancer Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer effects. For instance:

- In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.

- Mechanistic studies suggest that these compounds may induce apoptosis through the inhibition of DNA synthesis and mitochondrial injury .

Antibacterial Activity

The compound also demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties, with some derivatives showing MIC values as low as against Staphylococcus aureus .

- The bactericidal action is attributed to the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Case Studies

Q & A

Q. What synthetic strategies are optimal for constructing the pyridine-thiophene core in this compound?

The pyridine-thiophene core is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyridine derivatives (e.g., 3-bromopyridine) and thiophene-3-boronic acid can yield the heterocyclic backbone. Reaction conditions (e.g., solvent: DMF/water, catalyst: Pd(PPh₃)₄, temperature: 80–100°C) must be optimized to minimize side reactions like homocoupling . Post-coupling, the benzenesulfonamide group is introduced via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in THF) .

Q. How can researchers ensure purity during multi-step synthesis?

Purification at each step is critical. Techniques include:

- Chromatography : Column chromatography with silica gel (eluent: EtOAc/hexane) for intermediates.

- Crystallization : Use polar solvents (e.g., methanol) for final recrystallization.

- Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Q. What spectroscopic methods are essential for structural confirmation?

- NMR : ¹H NMR (pyridine protons: δ 8.2–8.5 ppm; thiophene protons: δ 7.1–7.3 ppm) and ¹³C NMR (sulfonamide carbonyl: ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FTIR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluoro substituents influence reactivity in medicinal chemistry applications?

The electron-withdrawing Cl and F groups increase electrophilicity of the benzenesulfonamide moiety, enhancing binding to target enzymes (e.g., carbonic anhydrase). Computational studies (DFT) show these substituents lower the LUMO energy, facilitating nucleophilic attack. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) can quantify inhibitory potency .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (pH, temperature) or impurities. Strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2) and incubation times.

- Dose-response curves : Validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Metabolic stability tests : Assess compound degradation in plasma using LC-MS .

Q. How can molecular docking guide the design of analogs targeting specific enzymes?

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like SIRT2 or COX-2. Key steps:

- Protein preparation : Retrieve crystal structures (PDB ID: 3ZCO for SIRT2).

- Grid parameterization : Focus on active sites (e.g., NAD⁺-binding pocket).

- Scoring : Prioritize analogs with lower binding energies (<-8 kcal/mol) and hydrogen bonds to catalytic residues (e.g., His187 in SIRT2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.